molecular formula C21H20ClN3O3S2 B2373640 1-(4-Chlorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203098-82-1

1-(4-Chlorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Numéro de catalogue: B2373640
Numéro CAS: 1203098-82-1
Poids moléculaire: 461.98
Clé InChI: CSZQWFWFQQCJFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Chlorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic small molecule featuring a urea backbone linked to a tetrahydroquinoline scaffold modified with a thiophene sulfonyl group and a 4-chlorobenzyl substituent. The urea moiety is a common pharmacophore in medicinal chemistry, enabling hydrogen-bond interactions with biological targets, while the tetrahydroquinoline core provides structural rigidity and lipophilicity. The thiophene sulfonyl group may enhance solubility or target binding, and the 4-chlorobenzyl substituent likely contributes to hydrophobic interactions and metabolic stability .

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c22-17-8-5-15(6-9-17)14-23-21(26)24-18-10-7-16-3-1-11-25(19(16)13-18)30(27,28)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQWFWFQQCJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-Chlorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea , with the CAS number 898414-06-7, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H20ClN3O3S2C_{21}H_{20}ClN_{3}O_{3}S_{2} with a molecular weight of approximately 461.98 g/mol. The structure features a thiophene ring and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available thiophene derivatives and urea. The synthetic pathway often includes condensation reactions and may utilize various coupling agents to facilitate the formation of the desired urea linkage.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent . In a study evaluating similar thiophene-containing compounds against Mycobacterium tuberculosis, derivatives exhibited promising results with minimum inhibitory concentrations (MIC) ranging from 1.56 µM to over 200 µM. Specifically, the compounds with substitutions on the phenyl ring showed varied activity profiles, indicating that structural modifications can significantly impact efficacy .

CompoundMIC (µM)Cytotoxicity (IC50 µM)
TTU1>200Not specified
TTU2>200Not specified
TTU325Not specified
TTU450Not specified

Antiviral Activity

Another area of interest is the antiviral activity of thiophene derivatives. Compounds featuring similar scaffolds have been reported to exhibit antiviral properties in the micromolar range, suggesting that this class of compounds may be effective against viral pathogens as well .

Cytotoxicity

While assessing biological activity, it is crucial to consider cytotoxicity. The compound's low cytotoxicity in preliminary assays indicates its potential as a therapeutic agent with a favorable safety profile. For instance, some derivatives tested against cancer cell lines showed significant antiproliferative effects without substantial toxicity .

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of thiophene-containing urea derivatives. This research demonstrated that specific substituents on the aromatic rings could enhance biological activity against M. tuberculosis. The study utilized molecular docking techniques to predict binding affinities and mechanisms of action against target enzymes involved in bacterial metabolism .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. For example, docking simulations indicated that the thiophene moiety plays a critical role in binding to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis in M. tuberculosis.

Analyse Des Réactions Chimiques

Table 1: Urea Formation Conditions

Reaction TypeReagents/ConditionsYieldReference
Isocyanate couplingToluene, 80°C, 12–24 h45–70%
Curtius rearrangementBenzene, reflux, acyl azide decomposition50–65%

Sulfonylation of the Tetrahydroquinoline Scaffold

The thiophen-2-ylsulfonyl group is introduced via sulfonylation of the tetrahydroquinoline nitrogen. This involves reacting the amine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Reaction Scheme

Tetrahydroquinolin 7 amine+Thiophene 2 sulfonyl chlorideEt3N DCMSulfonamide intermediate\text{Tetrahydroquinolin 7 amine}+\text{Thiophene 2 sulfonyl chloride}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Sulfonamide intermediate}

Table 2: Sulfonylation Optimization

BaseSolventTemperatureReaction TimeYield
TriethylamineDCM0°C → RT2 h82%
PyridineTHFRT4 h68%

Hydrolysis and Stability Under Acidic/Basic Conditions

The urea and sulfonamide groups exhibit distinct stability profiles:

a. Urea Hydrolysis
Under strongly acidic (pH < 2) or basic (pH > 12) conditions, the urea bond undergoes hydrolysis to form corresponding amines and carbamic acid derivatives .

b. Sulfonamide Stability
The thiophen-2-ylsulfonyl group remains stable under mild acidic/basic conditions but degrades in concentrated sulfuric acid or prolonged exposure to strong bases.

Table 3: Stability Studies

ConditionDegradation Observed?Major Products Identified
1M HCl, 24 h, RTPartial (30%)4-Chlorobenzylamine, Tetrahydroquinolin-7-amine
1M NaOH, 24 h, RTMinimal (<5%)
6M HCl, reflux, 6 hCompleteSulfonic acid derivatives

Functionalization of the Chlorobenzyl Group

The 4-chlorobenzyl moiety participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

a. SNAr Reactions
The chlorine atom is displaced by nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) with catalytic KI at 100–120°C .

b. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids modifies the benzyl group, enabling diversification of the aromatic ring .

Table 4: Functionalization Reactions

Reaction TypeReagents/ConditionsProductYield
SNArKOH, DMF, 120°C, 8 h4-(Morpholinomethyl)benzyl derivative55%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiphenyl-substituted analog60%

Oxidation and Reduction Reactions

a. Oxidation of Thiophene
The thiophene ring undergoes oxidation with m-CPBA or H₂O₂/Trifluoroacetic acid to form thiophene-1,1-dioxide derivatives, altering electronic properties .

b. Reduction of Tetrahydroquinoline
Catalytic hydrogenation (H₂, Pd/C) further saturates the tetrahydroquinoline ring, though this is rarely employed due to pre-existing saturation.

Photochemical Reactivity

Preliminary studies suggest that UV irradiation (254 nm) in methanol induces cleavage of the sulfonamide bond, forming thiophene-2-sulfinic acid and tetrahydroquinoline fragments.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The compound shares structural similarities with patented tetrahydroquinoline derivatives. For example:

  • Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. Key Differences: Replaces the urea group with a thiazole-carboxylic acid and substitutes the thiophene sulfonyl with a benzothiazole-amino group. Pharmacological Implications: The benzothiazole group may enhance affinity for ATP-binding pockets in kinases, while the carboxylic acid could improve solubility but reduce membrane permeability compared to the urea-based compound .
  • Example 24 (Patent): 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid. Key Differences: Incorporates an adamantane-derived substituent and a pyridopyridazine scaffold instead of tetrahydroquinoline. Pharmacological Implications: Adamantane groups are known to enhance metabolic stability and blood-brain barrier penetration, suggesting this analogue may target central nervous system (CNS) disorders, unlike the urea derivative, which lacks such bulky lipophilic groups .

Urea-Based Analogues from Academic Literature ()

Compounds 7a–d from International Journal of Organic Chemistry (2012) feature urea cores linked to tetrahydrobenzo[b]thiophene scaffolds:

  • 7a: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea.
  • 7b: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-phenyl hydrazono-3-benzoyl urea.
  • Key Differences: These compounds replace the tetrahydroquinoline with a tetrahydrobenzo[b]thiophene core and introduce hydrazono-benzoyl groups.

Data Table: Structural and Pharmacological Comparisons

Compound Core Scaffold Key Substituents Potential Target/Activity Reference
Query Compound Tetrahydroquinoline Thiophene sulfonyl, 4-chlorobenzyl, urea Kinases, enzymes (hypothesized) -
Example 1 (Patent) Tetrahydroquinoline Benzothiazole-amino, thiazole-carboxylic acid Kinase inhibition (e.g., JAK/STAT)
Example 24 (Patent) Pyridopyridazine Adamantane-methyl, benzothiazole-amino CNS targets, kinase inhibition
7a–d (Journal) Tetrahydrobenzo[b]thiophene Hydrazono-benzoyl, cyano/ester groups Metalloenzymes, oxidative stress

Research Findings and Mechanistic Insights

  • Potency and Selectivity : The query compound’s urea group may offer balanced hydrogen-bond interactions compared to the carboxylic acid in Example 1, which could limit cell permeability. The thiophene sulfonyl group may mimic ATP’s sulfonamide interactions in kinases, similar to benzothiazole in Example 1 but with distinct electronic properties .
  • Metabolic Stability: The 4-chlorobenzyl group in the query compound likely improves metabolic stability over the hydrazono groups in 7a–d, which are prone to oxidation or hydrolysis .
  • Target Versatility : Unlike Example 24’s adamantane group (optimized for CNS penetration), the query compound’s substituents suggest peripheral target engagement, reducing off-target CNS effects .

Limitations and Gaps in Comparative Data

  • No direct head-to-head pharmacological studies between the query compound and analogues were identified. Conclusions are inferred from structural and substituent analysis.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Chlorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic conditions .
  • Step 2: Sulfonation of the tetrahydroquinoline at the 1-position using thiophen-2-ylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3: Urea linkage formation via reaction of 4-chlorobenzyl isocyanate with the sulfonated tetrahydroquinoline intermediate under anhydrous conditions .
    Key reaction parameters include temperature control (often 0–80°C), solvent selection (e.g., DMF or dichloromethane), and purification via column chromatography. Analytical validation (NMR, MS) is critical for confirming structural integrity .

Advanced: How can reaction yields and purity be optimized during the sulfonation step?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) to enhance sulfonyl group incorporation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
  • Stoichiometric Adjustments: A 1.2–1.5 molar excess of thiophen-2-ylsulfonyl chloride ensures complete conversion, monitored by TLC .
    Post-reaction quenching with ice-water and extraction with ethyl acetate minimizes byproduct formation. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–8.2 ppm), sulfonyl groups (δ 3.1–3.5 ppm for S=O), and urea NH signals (δ 8.5–9.0 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the tetrahydroquinoline and thiophene moieties .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns consistent with the urea and sulfonyl groups .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with putative targets (e.g., kinases, GPCRs). The urea moiety’s hydrogen-bonding capability and sulfonyl group’s electronegativity are prioritized in binding site analysis .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping: Aligns the compound’s features (e.g., aromatic rings, hydrogen-bond acceptors) with known active sites .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity (IC₅₀ determination) .
  • Solubility & Stability: Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes guide formulation strategies .

Advanced: How to resolve contradictions in efficacy data across different cell lines?

Methodological Answer:

  • Mechanistic Profiling: Use RNA-seq or proteomics to identify differential target expression (e.g., overexpression of efflux pumps like P-gp in resistant lines) .
  • Combination Studies: Test synergy with inhibitors (e.g., cyclosporine A for P-gp inhibition) to confirm transporter-mediated resistance .
  • Pharmacodynamic Markers: Quantify downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) to correlate activity with target engagement .

Basic: What structural features influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: The 4-chlorobenzyl group enhances membrane permeability (logP ~3.5) but may reduce aqueous solubility .
  • Sulfonyl Group: Improves metabolic stability by resisting CYP450 oxidation .
  • Urea Linkage: Facilitates hydrogen bonding with serum albumin, prolonging half-life but requiring formulation optimization (e.g., nanoemulsions) .

Advanced: How to design SAR studies to optimize potency and selectivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the tetrahydroquinoline (e.g., electron-withdrawing groups at position 7) or thiophene-sulfonyl moiety .
  • Selectivity Screening: Profile against panels of 50–100 kinases/enzymes to identify off-target effects (e.g., Eurofins KinaseProfiler™) .
  • Crystallography: Co-crystallize analogs with primary targets (e.g., solved X-ray structures of kinase-inhibitor complexes) to guide rational design .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Thermal Stability: Store at –20°C in amber vials to prevent degradation (TGA/DSC shows decomposition >150°C) .
  • Hydrolytic Sensitivity: Protect from moisture (use desiccants) due to urea bond susceptibility to hydrolysis in acidic/basic conditions .
  • Light Sensitivity: UV-vis stability testing confirms no photodegradation under standard lab lighting .

Advanced: How to address low bioavailability in preclinical models?

Methodological Answer:

  • Formulation Strategies: Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to enhance solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked promoieties) to improve absorption .
  • PK/PD Modeling: Integrate plasma concentration-time profiles with efficacy data to optimize dosing regimens .

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